2,3-Dihydro-2-methylbenzofuran
Overview
Description
2,3-Dihydro-2-methylbenzofuran is an organic compound with the molecular formula C₉H₁₀O. It is a derivative of benzofuran, characterized by the presence of a methyl group at the second position and a dihydro structure, which means it contains a partially saturated benzene ring. This compound is also known by other names such as 2-Methyl-2,3-dihydrobenzofuran and 2-Methylcoumaran .
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which 2,3-dihydro-2-methylbenzofuran belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran compounds may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.
Mode of Action
For instance, some benzofuran derivatives have been found to inhibit the growth of various types of cancer cells . The exact mechanism by which this compound interacts with its targets and induces changes in cellular function remains to be elucidated.
Biochemical Pathways
For instance, benzofuran derivatives have been found to exhibit anti-tumor activity, suggesting that they may interfere with pathways involved in cell proliferation and survival .
Result of Action
Benzofuran derivatives have been found to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran compounds, including this compound, may induce a variety of molecular and cellular changes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-2-methylbenzofuran typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis, such as using nickel or palladium, can also facilitate the cyclization of aryl acetylenes to form the benzofuran ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-2-methylbenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated benzofuran derivatives.
Substitution: Formation of halogenated or alkylated benzofuran derivatives.
Scientific Research Applications
2,3-Dihydro-2-methylbenzofuran has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Industry: It is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
- 2-Methylbenzofuran
- 2,3-Dihydrobenzofuran
- 2-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid derivatives
Comparison: 2,3-Dihydro-2-methylbenzofuran is unique due to its specific substitution pattern and dihydro structure, which confer distinct chemical and biological properties. Compared to 2-Methylbenzofuran, the dihydro structure of this compound makes it more reactive in certain chemical reactions. Additionally, its biological activities may differ from those of fully aromatic benzofuran derivatives .
Properties
IUPAC Name |
2-methyl-2,3-dihydro-1-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-7-6-8-4-2-3-5-9(8)10-7/h2-5,7H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCJVGMZEQDOMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870908 | |
Record name | 2-Methyl-2,3-dihydro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Aldrich MSDS] | |
Record name | 2,3-Dihydro-2-methylbenzofuran | |
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URL | https://haz-map.com/Agents/10503 | |
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CAS No. |
1746-11-8 | |
Record name | 2,3-Dihydro-2-methylbenzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1746-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzofuran, 2,3-dihydro-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001746118 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dihydro-2-methylbenzofuran | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403556 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Methyl-2,3-dihydro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-2-methylbenzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.568 | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for producing 2,3-Dihydro-2-methylbenzofuran?
A: Several methods have been explored for synthesizing this compound. One approach involves a three-step synthesis from 2-aryloxypropionic acid ethyl esters. [] Another method utilizes a ruthenium-catalyzed intramolecular cyclization of 2-allylphenol. This reaction can be achieved using either a RuCl3·nH2O/AgOTf–PPh3–Cu(OTf)2 catalyst system [, ] or a (RuCp∗Cl2)2/AgOTf/PPh3 system. [] Notably, the latter catalyst system exhibits higher activity and eliminates the need for a Cu(OTf)2 co-catalyst. []
Q2: Has this compound been identified in any natural sources?
A: Yes, this compound has been identified as a volatile component in Ephedra sinica Stapf. The compound constitutes 3.1% of the volatile oil extracted from this plant species. []
Q3: Can this compound be converted to other compounds through chemical reactions?
A: Yes, research indicates that this compound can undergo photoaromatization when exposed to excited acetone, transforming it into 2-methylbenzofuran. []
Q4: Are there any reported derivatives of this compound with potential biological activity?
A: Derivatives of this compound, specifically 2-amino-4-(this compound-5-yl)thiazole and 2-mercapto-4-(this compound-5-yl)thiazole, have been synthesized and evaluated for antifungal and antibacterial activity. These compounds exhibited marginal activity against Aspergillus fumigatus, Aspergillus niger, Staphylococcus aureus, and Escherichia coli at specific concentrations. []
Q5: Are there established analytical methods for the detection and quantification of this compound?
A: While specific analytical methods for this compound were not detailed in the provided research, gas chromatography coupled with mass spectrometry (GC-MS) was used to identify and characterize the compound within the volatile oil of Ephedra sinica Stapf. [] For a related compound, 4-Amino-7-chloro-5-fluoro-2,3-dihydro-2-methylbenzofuran, High-Performance Liquid Chromatography (HPLC) has been successfully employed for analysis, demonstrating high recovery rates and good linearity. [] This suggests HPLC could be a suitable analytical technique for this compound as well.
Q6: Have there been any studies exploring the impact of substituents on the reactivity of this compound?
A: Research suggests that the presence of electron-donating substituents on the aromatic ring of allylphenyl ethers can influence the yield of this compound during microwave-assisted rearrangement reactions on silica gel. The yield of this compound increases with increasing electron-donating effects of the substituent. [] This highlights the potential for tuning the reactivity and synthesis of this compound derivatives by modifying the electronic properties of the aromatic ring.
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